molecular formula C9H9NO2 B077132 1-Cyclopropyl-2-nitrobenzene CAS No. 10292-65-6

1-Cyclopropyl-2-nitrobenzene

Cat. No.: B077132
CAS No.: 10292-65-6
M. Wt: 163.17 g/mol
InChI Key: VANZICVFDGMCIU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and a nitro group. The molecular formula of this compound is C9H9NO2, and it has a molecular weight of 163.17 g/mol

Mechanism of Action

Target of Action

It’s known that nitrobenzene compounds often interact with enzymes involved in redox reactions . The cyclopropyl group may also interact with various biological targets due to its unique structural properties .

Mode of Action

Nitrobenzene compounds are generally reduced by enzymes to form reactive intermediates . These intermediates can then interact with cellular components, leading to various downstream effects. The cyclopropyl group may also influence the compound’s reactivity and interactions with its targets .

Biochemical Pathways

Nitrobenzene compounds are known to be involved in redox reactions and can affect various metabolic pathways . The presence of the cyclopropyl group may also influence the compound’s interactions within these pathways .

Pharmacokinetics

Nitrobenzene compounds are generally well-absorbed and can be widely distributed in the body . The presence of the cyclopropyl group may influence the compound’s metabolic stability and bioavailability .

Result of Action

Nitrobenzene compounds can form reactive intermediates that interact with cellular components, potentially leading to various biological effects . The cyclopropyl group may also influence the compound’s biological activity .

Action Environment

The action of 1-Cyclopropyl-2-nitrobenzene can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and reactivity . The presence of other compounds can also influence its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of cyclopropylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

1-Cyclopropyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into the compound’s derivatives may lead to the development of new therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-2-nitrobenzene is unique due to the ortho positioning of the cyclopropyl and nitro groups, which can influence its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to its isomers .

Properties

IUPAC Name

1-cyclopropyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANZICVFDGMCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342828
Record name 1-Cyclopropyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10292-65-6
Record name 1-Cyclopropyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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